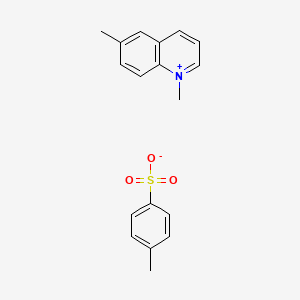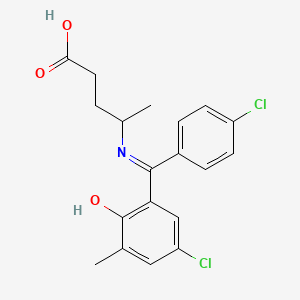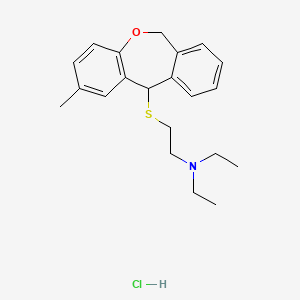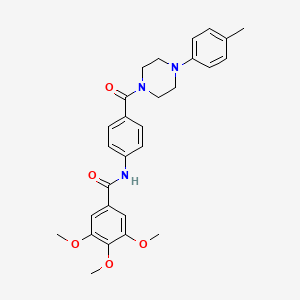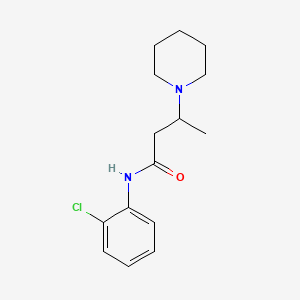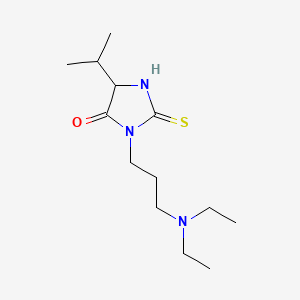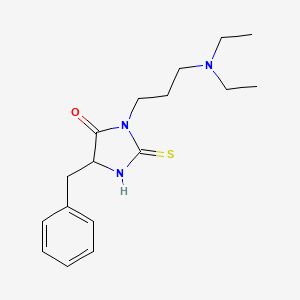
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“P 787” is a hypothetical chemical compound that we will explore in detail. This compound is assumed to have unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “P 787” involves a multi-step process that includes the following steps:
Step 1 Initial Reaction: - The starting materials, which are organic compounds, undergo a condensation reaction in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C for 4 hours.
Step 2 Intermediate Formation: - The intermediate product is isolated and purified using column chromatography. The purified intermediate is then subjected to a nucleophilic substitution reaction with a halogenated compound in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature for 6 hours.
Step 3 Final Product Formation: - The final product, “P 787,” is obtained by reducing the intermediate product using a reducing agent such as lithium aluminum hydride. The reaction is carried out at a temperature of 60°C for 3 hours.
Industrial Production Methods
In an industrial setting, the production of “P 787” involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“P 787” undergoes various types of chemical reactions, including:
Oxidation: - “P 787” can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of oxidized derivatives.
Reduction: - “P 787” can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction occurs at moderate temperatures and results in the formation of reduced derivatives.
Substitution: - “P 787” can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base. The reaction occurs at room temperature and results in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; elevated temperatures (80-100°C).
Reduction: Sodium borohydride, lithium aluminum hydride; moderate temperatures (60-80°C).
Substitution: Halogenated compounds, sodium hydroxide; room temperature (25°C).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
“P 787” has a wide range of scientific research applications, including:
Chemistry: “P 787” is used as a reagent in organic synthesis to create complex molecules. It is also used as a catalyst in various chemical reactions.
Biology: “P 787” is used in biochemical assays to study enzyme activity and protein interactions. It is also used as a fluorescent probe for imaging biological samples.
Medicine: “P 787” is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used in drug delivery systems to enhance the bioavailability of pharmaceuticals.
Industry: “P 787” is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also used as an additive in coatings and adhesives to improve performance.
Mechanism of Action
The mechanism of action of “P 787” involves its interaction with specific molecular targets and pathways. In biological systems, “P 787” binds to enzymes and proteins, modulating their activity and function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Properties
CAS No. |
103905-68-6 |
|---|---|
Molecular Formula |
C22H29N3S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3 |
InChI Key |
ZQFUUXIUTCXROK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

